molecular formula C24H32O3Si B12550409 (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid CAS No. 824961-04-8

(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid

Cat. No.: B12550409
CAS No.: 824961-04-8
M. Wt: 396.6 g/mol
InChI Key: AQUZXKNQWNCLQU-FQEVSTJZSA-N
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Description

(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid is a complex organic compound that features a tert-butyl(diphenyl)silyl group attached to an oct-5-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the oct-5-enoic acid backbone, which can be achieved through a series of reactions including hydroboration-oxidation of an alkyne or alkene precursor. The tert-butyl(diphenyl)silyl group is then introduced via a silylation reaction, often using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the oct-5-enoic acid backbone can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Epoxides: and from oxidation reactions.

    Alcohols: and from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid exerts its effects depends on its specific application. In chemical reactions, the silyl ether group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(diphenyl)silyl chloride: A precursor used in the synthesis of (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid.

    Oct-5-enoic acid: The backbone structure without the silyl ether group.

    Silyl ethers: A broader class of compounds with similar protecting group properties.

Uniqueness

This compound is unique due to its specific combination of a silyl ether group and an unsaturated carboxylic acid backbone. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

824961-04-8

Molecular Formula

C24H32O3Si

Molecular Weight

396.6 g/mol

IUPAC Name

(7S)-7-[tert-butyl(diphenyl)silyl]oxyoct-5-enoic acid

InChI

InChI=1S/C24H32O3Si/c1-20(14-8-5-13-19-23(25)26)27-28(24(2,3)4,21-15-9-6-10-16-21)22-17-11-7-12-18-22/h6-12,14-18,20H,5,13,19H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

AQUZXKNQWNCLQU-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](C=CCCCC(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C=CCCCC(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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